

Scaling Up ATX-002 LNP Production: Application Notes and Protocols

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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682

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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The successful clinical translation of these therapies is highly dependent on robust and scalable manufacturing processes that ensure consistent product quality.[3][4] This document provides detailed application notes and protocols for scaling up the production of **ATX-002**-based lipid nanoparticles (**ATX-002** LNPs). **ATX-002** is an ionizable cationic lipid that facilitates the encapsulation of negatively charged RNA molecules and their subsequent release into the cytoplasm.[5][6]

These protocols focus on a microfluidics-based manufacturing approach, which offers precise control over particle size and high reproducibility, making it amenable to scaling from preclinical to clinical and commercial production.[7][8][9] We will cover the formulation of **ATX-002** LNPs, downstream processing, and critical quality attribute (CQA) characterization.

Materials and Equipment

Reagents and Consumables	Supplier	Catalog Number
ATX-002	MedChemExpress	HY-142654
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	Avanti Polar Lipids	850365
Cholesterol	Avanti Polar Lipids	700000
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)	Avanti Polar Lipids	880150
Messenger RNA (mRNA) or Small interfering RNA (siRNA)	User-defined	N/A
Ethanol, 200 Proof, USP Grade	MilliporeSigma	100983
Citrate Buffer, pH 4.0	MilliporeSigma	C8532
Phosphate Buffered Saline (PBS), pH 7.4	Gibco	10010023
RiboGreen Assay Kit	Thermo Fisher Scientific	R11490
Amicon® Ultra Centrifugal Filters	MilliporeSigma	UFC910024
Sterile Syringe Filters, 0.22 µm	MilliporeSigma	SLGP033RS

Equipment	Manufacturer	Model
Microfluidic Mixing System	Precision NanoSystems	Ignite / Blaze / GMP System
Syringe Pumps	Harvard Apparatus	PHD 2000
Dynamic Light Scattering (DLS) System	Malvern Panalytical	Zetasizer Ultra
UV-Vis Spectrophotometer	Thermo Fisher Scientific	NanoDrop One
High-Performance Liquid Chromatography (HPLC) System with Charged Aerosol Detector (CAD)	Thermo Fisher Scientific	Vanquish
Tangential Flow Filtration (TFF) System	Pall Corporation	Minimate TFF System
Fluorometer	DeNovix	DS-11 FX

Experimental Protocols

Protocol 1: Preparation of Lipid and RNA Stock Solutions

- Lipid Stock Solution (in Ethanol):

1. Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the lipids should be approximately 50:10:38.5:1.5 (**ATX-002**:DSPC:Cholesterol:DMG-PEG 2000).
2. For a 10 mM total lipid stock solution, dissolve the lipids in ethanol according to the specified molar ratios.
3. Ensure complete dissolution by gentle vortexing and, if necessary, brief warming in a water bath at 37°C.
4. Store the lipid stock solution at -20°C.

- RNA Stock Solution (in Citrate Buffer):

1. Dissolve the mRNA or siRNA in a low pH citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration (e.g., 0.5 mg/mL).
2. Ensure the RNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent RNA degradation.
3. Store the RNA stock solution at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Protocol 2: ATX-002 LNP Formulation using Microfluidics

This protocol describes the formulation of **ATX-002** LNPs using a microfluidic mixing system. The principle involves the rapid mixing of the lipid-ethanol solution with the aqueous RNA solution, leading to the self-assembly of LNPs.^{[7][8]}

- System Setup:

1. Set up the microfluidic mixing system according to the manufacturer's instructions.
2. Prime the system with ethanol and citrate buffer to remove any air bubbles and equilibrate the microfluidic channels.

- LNP Formulation:

1. Load the lipid stock solution into one syringe and the RNA stock solution into another.
2. Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
3. The total flow rate will determine the production scale. Start with a lower flow rate for small-scale production (e.g., 12 mL/min) and increase for larger scales (up to 200 mL/min on GMP systems).^{[10][11]}
4. Initiate the flow from both syringes simultaneously to begin the mixing process within the microfluidic cartridge.
5. Collect the resulting LNP dispersion in a sterile collection vessel. The initial product will be in an ethanol/aqueous buffer mixture.

Protocol 3: Downstream Processing - Purification and Concentration

- Buffer Exchange and Concentration using Tangential Flow Filtration (TFF):
 1. Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).
 2. Equilibrate the TFF system with the final formulation buffer (e.g., PBS, pH 7.4).
 3. Diafilter the LNP dispersion against the final formulation buffer to remove ethanol and exchange the buffer.
 4. Continue the diafiltration process for at least 6-8 volume exchanges to ensure complete removal of ethanol.
 5. After buffer exchange, concentrate the LNP formulation to the desired final concentration.
- Sterile Filtration:
 1. Filter the final LNP formulation through a 0.22 µm sterile syringe filter into a sterile vial.
 2. Store the final **ATX-002** LNP formulation at 2-8°C.

Protocol 4: Characterization of ATX-002 LNPs

- Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.
- Measure the particle size (Z-average diameter) and PDI using a DLS instrument.[\[12\]](#)
- Perform measurements in triplicate.
- Total RNA Measurement:
 1. Lyse a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA.

2. Use the RiboGreen assay to quantify the total RNA concentration according to the manufacturer's protocol.
- Free RNA Measurement:
 1. Without lysing the LNPs, use the RiboGreen assay to quantify the amount of unencapsulated (free) RNA in the sample.
 - Calculation:
 - Encapsulation Efficiency (%) = $[(\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}] \times 100$
 - Prepare standard solutions of each lipid component (**ATX-002**, DSPC, Cholesterol, DMG-PEG 2000) at known concentrations.
 - Disrupt the LNP sample to release the lipid components.
 - Use a suitable HPLC method with a Charged Aerosol Detector (CAD) to separate and quantify the individual lipid components.[\[12\]](#)[\[13\]](#)
 - Compare the peak areas of the sample to the standard curves to determine the concentration of each lipid.

Data Presentation

The following tables summarize the expected critical quality attributes of **ATX-002** LNPs at different production scales.

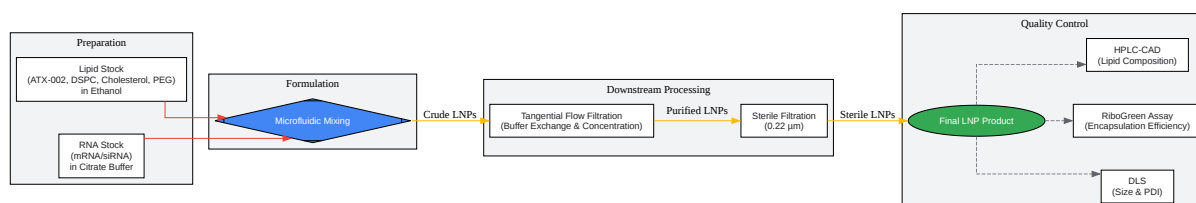
Table 1: Physical Characteristics of **ATX-002** LNPs at Different Production Scales

Production Scale	Total Flow Rate (mL/min)	Particle Size (nm)	Polydispersity Index (PDI)
Bench-top (Ignite)	12	80 ± 10	< 0.15
Pilot (Blaze)	115	85 ± 10	< 0.15
GMP	200	90 ± 15	< 0.20

Table 2: Encapsulation Efficiency and Lipid Composition

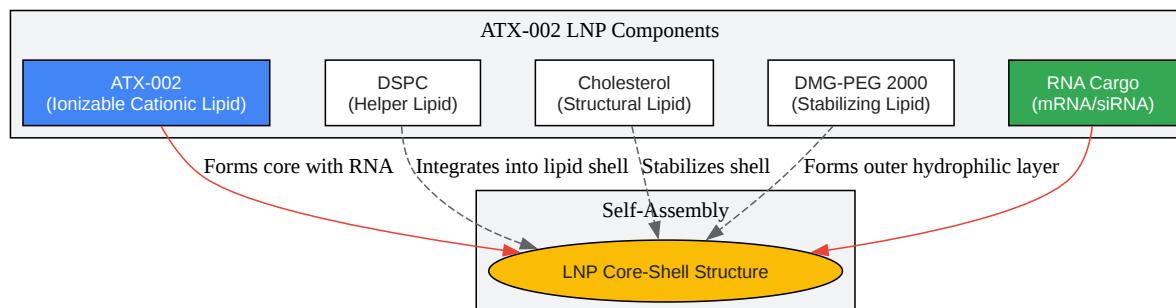
Parameter	Specification
RNA Encapsulation Efficiency	> 90%
ATX-002 Molar Ratio	50% \pm 2%
DSPC Molar Ratio	10% \pm 1%
Cholesterol Molar Ratio	38.5% \pm 2%
DMG-PEG 2000 Molar Ratio	1.5% \pm 0.5%

Visualizations



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Caption: Workflow for scalable **ATX-002** LNP production.



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Caption: Key components of the **ATX-002** LNP formulation.

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